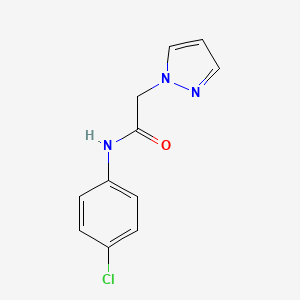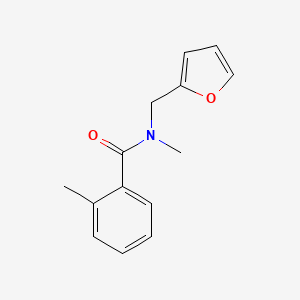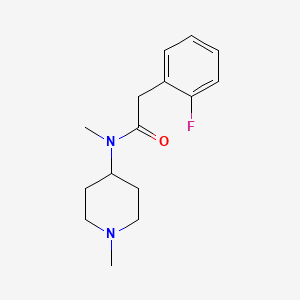![molecular formula C16H21N3O2 B7475414 N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide, also known as AG-1478, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide is a reversible inhibitor, meaning that its effects are reversible upon removal of the inhibitor.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In neurons, it has been shown to enhance synaptic plasticity and improve memory function. In embryonic development, it has been shown to affect cell differentiation and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes. It is also relatively easy to use and has a well-established protocol for its synthesis and use in experiments. However, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has some limitations. It is a small molecule inhibitor, meaning that it may not completely block EGFR signaling in all cell types. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the investigation of the role of EGFR in other biological processes, such as inflammation and wound healing. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide, particularly in the context of cancer and neurological diseases.
Métodos De Síntesis
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide involves several steps. The starting material is 5-nitroindole, which is converted to 5-aminoindole through reduction and subsequent diazotization. The resulting diazonium salt is then coupled with N-(2-bromoethyl)acetamide to yield N-(2-(5-amino-1H-indol-2-yl)ethyl)acetamide. This intermediate is then reacted with dimethylamine and acetic anhydride to form the final product, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been used in a wide range of scientific research applications, including cancer research, neuroscience, and developmental biology. In cancer research, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has been used to study the role of EGFR in tumor growth and metastasis. In neuroscience, it has been used to investigate the role of EGFR in synaptic plasticity and memory formation. In developmental biology, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has been used to study the role of EGFR in embryonic development.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-11(2)17-14-7-6-12(8-13(10)14)16(21)19(5)9-15(20)18(3)4/h6-8,17H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCFHBYOECWUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)



![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)